2-Iodo-5-nitrobenzoic acid CAS number
2-Iodo-5-nitrobenzoic acid CAS number
An In-depth Technical Guide to 2-Iodo-5-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 2-Iodo-5-nitrobenzoic acid, a key chemical intermediate. It covers its physicochemical properties, synthetic methodologies, and applications in research and drug development, with a focus on providing actionable data and protocols for a scientific audience.
Physicochemical Properties
2-Iodo-5-nitrobenzoic acid is a substituted aromatic carboxylic acid. Its unique arrangement of iodo, nitro, and carboxylic acid functional groups makes it a versatile reagent in organic synthesis. The CAS number for this compound is 19230-50-3 [1][2][3][4].
A summary of its key quantitative data is presented below.
| Property | Value | Source(s) |
| CAS Number | 19230-50-3 | [1][2][3][4][5][6] |
| Molecular Formula | C₇H₄INO₄ | [1][2][4][5] |
| Molecular Weight | 293.02 g/mol | [2][3][4] |
| Appearance | White to yellow solid | [6] |
| pKa (Predicted) | 2.16 ± 0.10 | [1][6] |
| Storage Temperature | Room Temperature, Sealed in dry, Keep in dark | [1][6] |
| InChIKey | JSSFIFUXHORXJX-UHFFFAOYSA-N | [1][4][5] |
Synthesis and Experimental Protocols
The synthesis of 2-Iodo-5-nitrobenzoic acid can be achieved through several routes, typically involving electrophilic aromatic substitution. A common and logical approach is the diazotization of 2-amino-5-nitrobenzoic acid, followed by a Sandmeyer-type reaction with an iodide source. This method is advantageous as it provides high regioselectivity.
Caption: Proposed synthesis of 2-Iodo-5-nitrobenzoic acid.
Detailed Experimental Protocol: Synthesis via Diazotization
This protocol is a representative procedure adapted from established methods for analogous transformations, such as the synthesis of iodo-aromatic compounds from their corresponding anilines[7][8].
Materials:
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2-Amino-5-nitrobenzoic acid
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Concentrated Sulfuric Acid (H₂SO₄)
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Sodium Nitrite (NaNO₂)
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Potassium Iodide (KI)
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Deionized Water
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Ice
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Sodium Thiosulfate (Na₂S₂O₃)
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Diethyl Ether or Ethyl Acetate
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Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
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Preparation of the Diazonium Salt:
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In a flask, carefully add 10 g of 2-amino-5-nitrobenzoic acid to a cooled (0-5 °C) solution of 20 mL concentrated sulfuric acid in 100 mL of water. Stir the mixture in an ice bath until a fine suspension is formed.
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Slowly add a pre-cooled aqueous solution of sodium nitrite (4.2 g in 20 mL of water) dropwise to the suspension. Maintain the temperature below 5 °C throughout the addition to ensure the stability of the diazonium salt.
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Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete. The formation of the diazonium salt is indicated by the clarification of the solution.
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Iodination Reaction:
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In a separate, larger beaker, dissolve 10 g of potassium iodide in 50 mL of water.
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Slowly and carefully add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (release of N₂ gas) will be observed.
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Once the addition is complete, gently warm the reaction mixture to approximately 50-60 °C for about one hour to ensure the complete decomposition of the diazonium salt complex.
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-
Work-up and Purification:
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Cool the reaction mixture to room temperature. A solid precipitate of the crude product should form.
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Add a small amount of sodium thiosulfate solution to quench any excess iodine, as indicated by the disappearance of the brown iodine color.
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Collect the crude 2-Iodo-5-nitrobenzoic acid by vacuum filtration and wash the solid with cold water.
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For further purification, the crude product can be recrystallized from an appropriate solvent system, such as ethanol/water. Dissolve the solid in a minimal amount of hot ethanol and add water until turbidity persists, then allow it to cool slowly to form crystals.
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Filter the purified crystals, wash with a small amount of cold water, and dry under vacuum.
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Applications in Research and Drug Development
Substituted benzoic acids are fundamental building blocks in medicinal chemistry. The presence of three distinct functional groups on the 2-Iodo-5-nitrobenzoic acid scaffold—the carboxylic acid, the iodo group, and the nitro group—offers multiple reactive sites for constructing more complex molecules.
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Carboxylic Acid: Allows for standard transformations such as esterification, amidation, or conversion to an acyl halide, enabling linkage to various molecular scaffolds[9].
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Aryl Iodide: Serves as an excellent substrate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are pivotal for creating carbon-carbon and carbon-heteroatom bonds[10].
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Nitro Group: Can be readily reduced to an amino group. This new amino functionality can then be used for further derivatization, such as forming amides or participating in the synthesis of heterocyclic rings like quinazolinones or benzimidazoles, which are common pharmacophores[9][11].
The strategic importance of this compound lies in its role as a versatile intermediate for synthesizing libraries of compounds for screening in drug discovery programs, particularly in areas like oncology, infectious diseases, and inflammation[11][12].
Caption: Synthetic utility of 2-Iodo-5-nitrobenzoic acid.
Biological Activity Context: The Role of the Nitro Group
While 2-Iodo-5-nitrobenzoic acid is primarily used as a synthetic intermediate, the nitroaromatic moiety is a known pharmacophore and toxicophore present in numerous biologically active compounds[13]. The biological activity of many nitro compounds stems from their intracellular reduction.
In low-oxygen environments, such as those found in certain bacteria, parasites, or hypoxic tumor cells, cellular nitroreductase enzymes can reduce the nitro group to highly reactive intermediates, including nitroso, hydroxylamino, and amino species[13][14]. These reactive intermediates can induce cellular damage through various mechanisms, including oxidative stress and covalent modification of essential macromolecules like proteins and DNA. This mechanism is the basis for the antimicrobial and antiparasitic effects of many nitro-based drugs[13][14]. Therefore, derivatives synthesized from 2-Iodo-5-nitrobenzoic acid could be explored as potential therapeutic agents that target hypoxic microenvironments.
Caption: General mechanism of action for nitroaromatic compounds.
References
- 1. Page loading... [wap.guidechem.com]
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- 5. 2-Iodo-5-nitrobenzoic acid | CymitQuimica [cymitquimica.com]
- 6. 2-IODO-5-NITROBENZOIC ACID | 19230-50-3 [chemicalbook.com]
- 7. A kind of preparation method of 2-chloro-5-iodobenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. 3-Iodo-2-methyl-5-nitrobenzoic acid | 1005499-46-6 | Benchchem [benchchem.com]
- 10. nbinno.com [nbinno.com]
- 11. benchchem.com [benchchem.com]
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- 13. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
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